molecular formula C22H26N8 B12696838 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile CAS No. 77911-27-4

1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12696838
CAS No.: 77911-27-4
M. Wt: 402.5 g/mol
InChI Key: YMLKEZIMEARDDJ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both azo and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale azo coupling and imidazole ring formation reactions, optimized for yield and purity. The specific conditions, such as temperature, solvents, and catalysts, would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Reduction: Produces corresponding amines.

    Oxidation: Forms imidazole N-oxides.

    Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and imidazole groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

77911-27-4

Molecular Formula

C22H26N8

Molecular Weight

402.5 g/mol

IUPAC Name

1-(cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]diazenyl]imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C22H26N8/c1-4-6-11-29(12-7-5-2)18-8-9-19(17(3)14-18)27-28-22-26-20(15-24)21(16-25)30(22)13-10-23/h8-9,14H,4-7,11-13H2,1-3H3

InChI Key

YMLKEZIMEARDDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2CC#N)C#N)C#N)C

Origin of Product

United States

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